Thalassotalic acid C
Overview
Description
Thalassotalic acid C is a naturally occurring compound isolated from the marine bacterium Thalassotalea sp. PP2-459. It belongs to the class of N-acyl dehydrotyrosine derivatives and has garnered attention due to its potential biological activities, particularly as a tyrosinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalassotalic acid C can be synthesized through the fermentation of Thalassotalea sp. PP2-459. The process involves culturing the bacterium under specific conditions to induce the production of thalassotalic acids. The compound is then extracted and purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. This includes optimizing the growth medium, temperature, pH, and other environmental factors to maximize yield. The compound is then extracted using solvent extraction methods and purified to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Thalassotalic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted thalassotalic acid derivatives.
Scientific Research Applications
Thalassotalic acid C has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-acyl dehydrotyrosine derivatives.
Biology: Investigated for its role in microbial ecology and interactions with other marine organisms.
Medicine: Explored for its potential as a tyrosinase inhibitor, which could be useful in treating hyperpigmentation disorders and as an anti-melanogenic agent.
Mechanism of Action
Thalassotalic acid C exerts its effects primarily through the inhibition of the enzyme tyrosinase. Tyrosinase is responsible for melanin production, and its inhibition can reduce pigmentation. The compound binds to the active site of tyrosinase, preventing the oxidation of tyrosine to melanin.
Molecular Targets and Pathways:
Tyrosinase: The primary molecular target is tyrosinase, which is involved in melanogenesis.
Pathways: The inhibition of tyrosinase affects the melanin biosynthesis pathway, leading to reduced melanin production.
Comparison with Similar Compounds
Thalassotalic acid A
Thalassotalic acid B
Kojic acid
Arbutin
Properties
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-(nonanoylamino)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-13,20H,2-8H2,1H3,(H,19,21)(H,22,23)/b16-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZLBFGDTXIKKL-SSZFMOIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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